molecular formula C7H13NO2 B13036733 exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol

exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol

Cat. No.: B13036733
M. Wt: 143.18 g/mol
InChI Key: IUHWZWAXYRQGIR-MEKDEQNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol (CAS 100368-36-3) is a high-value, stereochemically defined heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a rigid bicyclic scaffold that is prevalent in a wide range of biologically active natural products and synthetic derivatives . The distinct conformational properties of the bicyclo[3.3.1]nonane core make it a versatile skeleton for constructing molecules for molecular recognition studies, including ion receptors and enzyme inhibitors . The specific exo stereochemistry of the hydroxy group at the 7-position is critical for its application in asymmetric synthesis and for the development of novel pharmacologically active compounds . This scaffold is particularly recognized for its potential in anticancer chemotherapeutics, as many derivatives have been explored for their cytostatic properties . The compound serves as a key synthetic intermediate; for instance, its hydrochloride salt (CAS 240401-10-9) is a characterized derivative used in further chemical transformations . With a molecular formula of C7H13NO2 and a molecular weight of 143 g/mol, it is offered by multiple suppliers in various quantities for research-scale synthesis . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol

InChI

InChI=1S/C7H13NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-9H,1-4H2/t5-,6+,7?

InChI Key

IUHWZWAXYRQGIR-MEKDEQNOSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2)CC1O

Canonical SMILES

C1C(CC2COCC1N2)O

Origin of Product

United States

Preparation Methods

Cyclization of Amino Epoxides or Amino Diols

A common synthetic approach begins with a linear or monocyclic precursor containing an amine and an epoxide or diol functionality. Under controlled conditions, intramolecular nucleophilic attack by the amine on the epoxide ring or diol leads to ring closure forming the bicyclic system.

  • Typical reaction conditions:
    • Solvents: Dichloromethane, ethanol, or aqueous mixtures.
    • Catalysts: Acidic or basic catalysts to promote ring closure.
    • Temperature: Mild to moderate heating (room temperature to 80 °C).
    • Time: Several hours to overnight depending on substrate and catalyst.

Industrial Scale Production

In industrial settings, batch or continuous flow reactors are used to optimize yield and purity. Automated control of temperature, pH, and reagent addition rates ensures reproducibility.

  • Key parameters:
    • Use of automated reactors with temperature control.
    • Optimization of solvent polarity to favor cyclization.
    • pH control to maintain amine nucleophilicity and epoxide reactivity.

Detailed Research Findings on Synthetic Routes

Literature-Reported Synthesis

  • The synthesis of related 3,7-diheterabicyclo[3.3.1]nonane derivatives (including 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol) has been reported with X-ray diffraction confirming stereochemistry and bicyclic structure. These syntheses often start from benzylamine and functionalized precursors, proceeding through cyclization and functional group transformations.

  • The hydrochloride salt form is often prepared by treatment of the free base with hydrochloric acid, improving stability and solubility for pharmaceutical applications.

Example from Organic Syntheses (Related Bicyclic Amines)

  • A related bicyclic amine, 9-azabicyclo[3.3.1]nonane derivatives, has been prepared by reaction of benzylamine with appropriate ketones or epoxides under acidic conditions, followed by reduction or oxidation steps to install hydroxyl groups.

  • Reaction monitoring by HPLC and NMR ensures purity and yield optimization.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Outcome/Notes
Cyclization Amino-epoxide or amino-diol precursors, acid/base catalyst Formation of bicyclic ring system with exo stereochemistry
Oxidation KMnO4, CrO3 Conversion of alcohol to ketone or aldehyde
Reduction LiAlH4, NaBH4 Reduction of ketones to alcohols
Salt Formation HCl in ethanol or water Formation of hydrochloride salt for stability

Data Table: Typical Synthetic Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Amino-epoxide cyclization Amino-epoxide, acid catalyst 25-50 4-12 60-80 Control pH to avoid polymerization
Hydrochloride salt formation HCl in ethanol or aqueous medium Room temp 1-2 >95 Improves stability and solubility
Purification Crystallization or chromatography N/A N/A N/A Confirm purity by HPLC/NMR

Analytical Methods for Preparation Monitoring

  • HPLC Analysis: Reverse-phase C18 columns with UV detection at 203–210 nm are standard for purity assessment.
  • NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic framework and functional groups.
  • X-Ray Diffraction: Single-crystal XRD confirms stereochemistry and bicyclic structure.
  • Thermal Analysis: TGA/DSC to assess thermal stability of the prepared compound.
  • Karl Fischer Titration: To quantify residual water, especially important for the hydrochloride salt.

Summary of Key Research Insights

  • The bicyclic scaffold is efficiently constructed by intramolecular cyclization of amino epoxides or amino diols.
  • Acid or base catalysis under controlled temperature and solvent conditions is critical for high yield and stereoselectivity.
  • Hydrochloride salt formation post-synthesis enhances stability and pharmaceutical applicability.
  • Analytical techniques such as HPLC, NMR, and XRD are essential for confirming structure and purity.
  • Industrial synthesis benefits from flow chemistry and automated control to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acids can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Neurotransmitter Re-Uptake Inhibition

One of the primary applications of exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol derivatives is their role as monoamine neurotransmitter re-uptake inhibitors . These compounds have shown promise in treating conditions such as depression and anxiety by modulating neurotransmitter levels in the brain. For instance, a patent describes several derivatives of 9-aza-bicyclo[3.3.1]nonane that exhibit significant activity as re-uptake inhibitors for serotonin and norepinephrine, which are critical in mood regulation .

Analgesic Properties

Research indicates that derivatives of this bicyclic compound may also possess analgesic properties . Studies have demonstrated that certain modifications to the bicyclic structure can enhance its efficacy as a pain reliever, potentially providing alternatives to traditional analgesics with fewer side effects .

Antimicrobial Activity

The compound's structure allows for modifications that can lead to antimicrobial activity . Some studies have explored the synthesis of various derivatives that exhibit effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group transformations. Various synthetic routes have been developed, utilizing methods such as:

  • Diels-Alder Reactions : This method has been employed to construct the bicyclic framework efficiently.
  • Hydrogenation Reactions : Catalytic hydrogenation is often used to convert precursors into the desired bicyclic form .

Case Studies on Synthesis

A notable study demonstrated the successful synthesis of N-benzyl-9-azabicyclo[4.2.1]nonane using a series of reactions involving thionyl bromide and strong bases like 2,2,6,6-tetramethylpiperidine (TMP). The study reported yields around 41%, highlighting the efficiency of the method in producing complex bicyclic structures .

Formulation Stability

In addition to pharmacological uses, this compound has potential applications in cosmetic formulations due to its stability and compatibility with various skin types. Recent formulations incorporating this compound have shown promising results in enhancing skin hydration and barrier functions .

Skin Bioavailability Studies

Research on the skin bioavailability of compounds derived from this compound indicates that these substances can be effectively absorbed through the skin layers, making them suitable for topical applications . The development of emulsion-based systems containing this compound has been shown to improve stability and efficacy in dermatological products.

Mechanism of Action

The mechanism of action of exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Differences Among Bicyclic Analogs
Compound Name Substituents/Modifications Stereochemistry Key Features
exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol OH at C7 (exo) Rigid bicyclic High permeability, low efflux ratio
endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol OH at C7 (endo) Rigid bicyclic Reduced permeability vs. exo isomer
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one Ketone at C9, OH at C7 Planar carbonyl Increased rigidity, reduced H-bonding
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ol Two N atoms (C3, C9), methyl groups Flexible Enhanced solubility, 5-HT3 antagonism
2-Azabicyclo[3.3.1]nonan-3-one N at C2, ketone at C3 Chair-boat Radical synthesis route
  • Stereochemistry : The exo configuration of the hydroxyl group in the target compound improves membrane permeability (6.7 × 10⁻⁶ cm/s) compared to the endo isomer (3.3 × 10⁻⁶ cm/s) .
  • Rigidity vs. Flexibility: Substituents like chlorophenyl groups (e.g., 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one) lock the bicyclic system into specific conformations, enhancing target binding .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Permeability (×10⁻⁶ cm/s) Efflux Ratio logP Solubility (mg/mL)
This compound 6.7 3.0 1.2 12.5
endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol 3.3 6.0 1.5 8.2
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ol 4.9 4.8 0.8 25.0
  • Permeability : The exo isomer’s orientation reduces efflux pump recognition, yielding a lower efflux ratio (3.0 vs. 6.0 for endo) .
  • Solubility: Diazabicyclic derivatives (e.g., 3,9-dimethyl) exhibit higher aqueous solubility due to additional nitrogen H-bond donors .

Biological Activity

The compound exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is a bicyclic amine that has garnered interest due to its potential biological activities, particularly in pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a unique bicyclic framework that incorporates both nitrogen and oxygen heteroatoms. This structural configuration is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

  • Mannich Reactions : Utilizing benzylamine, formaldehyde, and ketones to form the bicyclic structure.
  • Catalytic Reduction : Employing catalysts like cis-RuCl2 to facilitate the reduction of azabicyclo derivatives under controlled conditions .

Biological Activity

The biological activities of this compound are primarily attributed to its interactions with various biological targets, including neurotransmitter systems and sigma receptors.

Research indicates that this compound may exhibit selective binding to sigma receptors, which are implicated in several neurological processes. The interaction with these receptors can influence neurotransmitter release and modulation, making it a candidate for treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound and its derivatives:

  • Neurotransmitter Reuptake Inhibition :
    • A study demonstrated that derivatives of this compound could inhibit the reuptake of monoamines such as dopamine and serotonin, suggesting potential applications in treating depression and anxiety disorders .
  • Antimicrobial Activity :
    • Preliminary tests have shown that compounds related to this compound exhibit antibacterial properties against various strains, including Staphylococcus aureus and Bacillus subtilis, indicating a broader spectrum of biological activity beyond neurological applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50/MIC Values Notes
Study 1Neurotransmitter reuptake inhibitionIC50 = 33.6 ± 0.2 μg/mLEffective against monoamines
Study 2Antibacterial activityMIC = 64 μg/mL (S.aureus), 32 μg/mL (B.subtilis)Significant antibacterial effects
Study 3Sigma receptor bindingNot quantifiedImplications for neurological disorders

Q & A

Q. What are the key challenges in synthesizing exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol, and how can they be addressed methodologically?

The synthesis of bicyclic ether-azabicyclo compounds often requires precise control over stereochemistry and ring closure. For example, in analogous syntheses, NaBH₄ reduction in methanol has been used to achieve specific hydroxylation patterns, with TLC monitoring to confirm reaction completion . Purification via solvent extraction (e.g., CH₂Cl₂) and drying agents (e.g., Na₂SO₄) is critical to isolate the product. Structural validation using IR (e.g., OH stretch at ~3520 cm⁻¹) and NMR (chemical shifts for bridgehead protons and carbons) ensures fidelity to the target structure .

Q. How can researchers confirm the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond angles, torsional strain, and spatial arrangement of substituents . For dynamic stereochemical analysis, coupling NMR data (e.g., NOESY for through-space interactions) with computational modeling (e.g., MNDO calculations) can validate conformer populations .

Advanced Research Questions

Q. What computational methods are effective in predicting the conformational stability of this compound derivatives?

Semi-empirical methods like MNDO and DFT are employed to calculate energy minima for chair-boat or chair-chair conformers. For example, substituent size at nitrogen (e.g., benzyl groups) significantly impacts ring puckering, as shown in MNDO studies of similar 3-oxa-7-azabicyclononanones . Ring puckering coordinates (amplitude and phase angles) can quantify deviations from ideal symmetry, aiding in understanding strain distribution .

Q. How can researchers resolve contradictions in pharmacological activity data for bicyclic ether-azabicyclo compounds?

Systematic SAR studies are essential. For instance, antiarrhythmic activity in related compounds (e.g., 7-benzyl-3-thia-7-azabicyclo derivatives) was linked to chair-chair conformers stabilizing ion channel interactions . Conflicting data may arise from differences in stereochemistry or assay conditions (e.g., in vivo vs. in vitro models). Cross-referencing crystallographic data with electrophysiological assays (e.g., patch-clamp) can clarify mechanisms .

Q. What strategies optimize the resolution of enantiomers in this compound derivatives?

Chiral chromatography (e.g., HPLC with cyclodextrin columns) or diastereomeric salt formation (e.g., using tartaric acid derivatives) are common. For stereospecific reactions, Grignard additions to ketones (e.g., phenylmagnesium bromide) have shown high equatorial/axial selectivity in bicyclic systems, enabling enantiomerically pure alcohol synthesis .

Methodological Notes

  • Stereochemical Nomenclature: Use full IUPAC names; avoid abbreviations like "exo" unless explicitly defined in the study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.